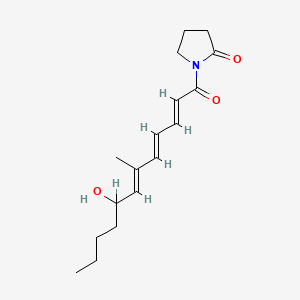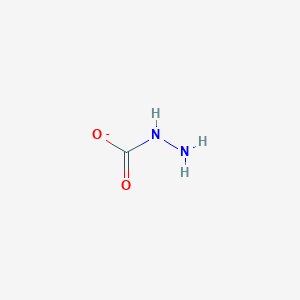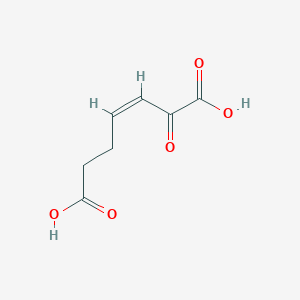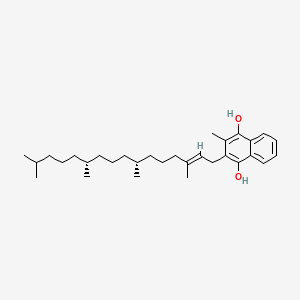![molecular formula C22H34N4OS B1233619 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone](/img/structure/B1233619.png)
1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone is a member of piperazines.
Wissenschaftliche Forschungsanwendungen
Antibacterial, Antifungal, and Anthelmintic Activity
- Benzyl and Sulfonyl Derivatives of Piperazine Compounds : This research synthesized and characterized a series of piperazine derivatives, including those similar to the specified compound. Some exhibited significant antibacterial, antifungal, and anthelmintic activities. These compounds showed potential as fingerprint agents due to their good stickiness and finger rhythm without dense dust, useful in detecting fingerprints on various surfaces (Khan et al., 2019).
Anticancer Activity
- Anticancer Evaluation of Piperazine Substituted 1,3-Thiazoles : Polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, were evaluated for their anticancer activity across various cancer cell lines. Compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle showed promising anticancer properties (Turov, 2020).
Muscarinic Receptor Modulation
- Antimuscarinic Activity of Piperazine Derivatives : A class of substituted piperazine propanones, related to the compound , demonstrated antimuscarinic activity. This study aimed at deriving new antimuscarinic agents for treating urinary incontinence associated with bladder muscle instability (Kaiser et al., 1993).
Synthesis and Characterization
- Synthesis and Characterization of Piperazine Derivatives : This study involves the synthesis and characterization of a series of piperazine derivatives, providing valuable insights into their structural and chemical properties (Fan & Vaughan, 2015).
Structural Analysis
- Synthesis and Crystal Structure Analysis : The study focused on synthesizing and analyzing the crystal structure of piperazine derivatives, including those similar to the specified compound, which can provide insights into their potential applications and interactions (Arbi et al., 2017).
Eigenschaften
Produktname |
1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone |
|---|---|
Molekularformel |
C22H34N4OS |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one |
InChI |
InChI=1S/C22H34N4OS/c1-16-7-6-8-19(18(16)3)24-11-13-25(14-12-24)20(27)9-10-26-17(2)15-22(4,5)23-21(26)28/h6-8,17H,9-15H2,1-5H3,(H,23,28) |
InChI-Schlüssel |
JDNVZZJNIMPBEL-UHFFFAOYSA-N |
SMILES |
CC1CC(NC(=S)N1CCC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)(C)C |
Kanonische SMILES |
CC1CC(NC(=S)N1CCC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1233539.png)
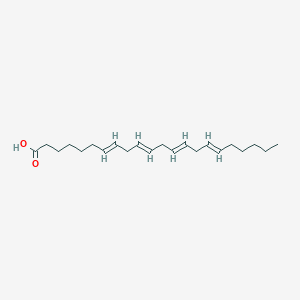
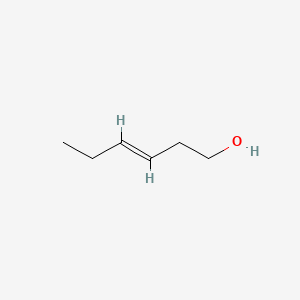
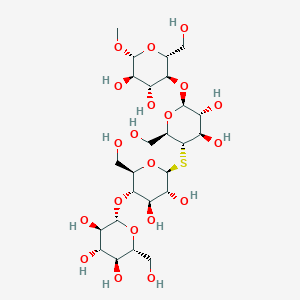
![[4-(3-Methoxyphenyl)-1-piperazinyl]-[2-(1-piperidinyl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B1233545.png)
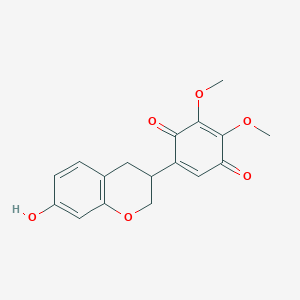
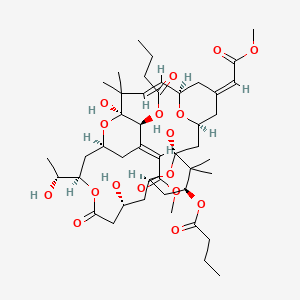
![N-[(Z)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine](/img/structure/B1233552.png)
